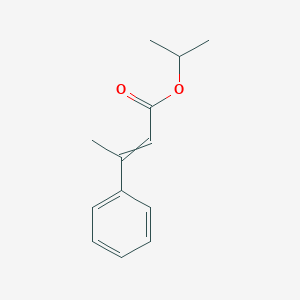
Propan-2-yl 3-phenylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 3-phenylbut-2-enoate is a chemical compound that belongs to the class of cinnamate esters . It is known for its unique structure, which includes a phenyl group attached to a but-2-enoate moiety. This compound has a molecular weight of 204.115 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-phenylbut-2-enoate can be synthesized through various organic synthesis methods. One common method involves the esterification of 3-phenylbut-2-enoic acid with propan-2-ol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 3-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-phenylbut-2-enoic acid or 3-phenylbutan-2-one.
Reduction: Formation of 3-phenylbut-2-en-1-ol.
Substitution: Formation of various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 3-phenylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of propan-2-yl 3-phenylbut-2-enoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 3-phenylbut-2-enoic acid and propan-2-ol . These metabolites can then participate in further biochemical pathways, exerting their effects on cellular processes .
Vergleich Mit ähnlichen Verbindungen
Propan-2-yl 3-phenylbut-2-enoate can be compared with other cinnamate esters, such as:
- Methyl cinnamate
- Ethyl cinnamate
- Butyl cinnamate
Uniqueness
What sets this compound apart is its specific ester group, which can influence its reactivity and biological activity. The presence of the propan-2-yl group can also affect its solubility and interaction with other molecules .
Similar Compounds
- Methyl cinnamate : Known for its use in fragrances and flavorings.
- Ethyl cinnamate : Used in the synthesis of pharmaceuticals and agrochemicals.
- Butyl cinnamate : Employed in the production of plasticizers and resins .
Eigenschaften
CAS-Nummer |
828935-27-9 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
propan-2-yl 3-phenylbut-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-10(2)15-13(14)9-11(3)12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChI-Schlüssel |
CLXQCOVGANTJSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C=C(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)
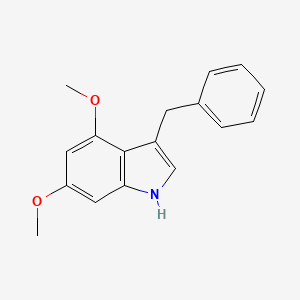
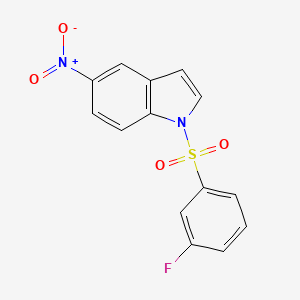

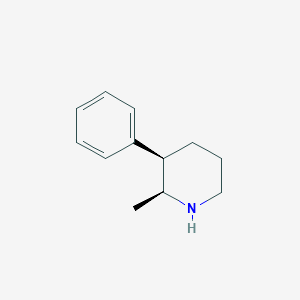
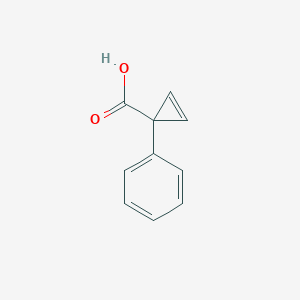
![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
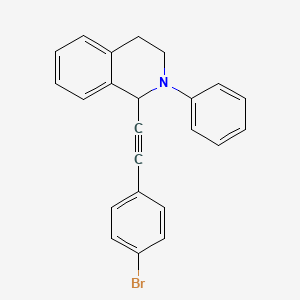
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
silane](/img/structure/B14205997.png)
